N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a structurally complex molecule featuring a triazolo-pyrimidinone core modified with a trifluoromethoxyphenyl group and a furan-containing acetamide side chain. Its unique architecture combines a bicyclic heteroaromatic system (triazolo[4,5-d]pyrimidin-7-one) with electron-withdrawing (trifluoromethoxy) and electron-rich (furan) substituents.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O4/c19-18(20,21)31-12-5-3-11(4-6-12)27-16-15(24-25-27)17(29)26(10-23-16)9-14(28)22-8-13-2-1-7-30-13/h1-7,10H,8-9H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDHCSGMAUYTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 410.30 g/mol. The compound features a furan ring and a triazolo-pyrimidine moiety, which are significant for its biological activity.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities such as:
- Antimicrobial Activity : Compounds containing triazole and pyrimidine rings have shown inhibitory effects against various pathogens.
- Anticancer Properties : The presence of the trifluoromethoxy group may enhance the compound's lipophilicity and cellular uptake, potentially leading to increased anticancer efficacy.
Biological Activity Overview
Case Studies
-
Anticancer Screening :
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified several candidates with significant anticancer activity. The specific efficacy of N-(furan-2-ylmethyl)-2-(7-oxo...) was noted for its ability to reduce tumor growth in vitro compared to control groups . -
Enzyme Inhibition :
Research on similar triazole-containing compounds indicates that they can act as inhibitors of AChE and butyrylcholinesterase (BuChE), with IC50 values suggesting moderate potency. The structural similarities suggest potential for N-(furan-2-ylmethyl)-2-(7-oxo...) to exhibit similar effects .
Comparison with Similar Compounds
Triazolo-Pyrimidinone Derivatives
The triazolo-pyrimidinone scaffold is shared with compounds like Rapa and derivatives (e.g., compounds 1 and 7 in ). Key comparisons include:
- NMR Chemical Shifts : In regions A (positions 39–44) and B (positions 29–36), substituent changes significantly alter chemical environments, as seen in compound 1 (modified at region A) and compound 7 (modified at region B) . For the target compound, the trifluoromethoxy group at the 3-position likely induces deshielding in adjacent protons, similar to electron-withdrawing groups in region B of compound 7 .
Pesticide Analogues (Triazolo-Pyrimidine Sulfonamides)
Compounds like flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) share the triazolo-pyrimidine core but differ in substituents and applications. The target compound’s furan-methylacetamide side chain may reduce herbicidal activity compared to flumetsulam’s sulfonamide group, which enhances soil mobility and enzyme inhibition .
Substituent-Driven Functional Comparisons
Trifluoromethoxy vs. Cyano/Morpholino Groups
The patent in lists compounds with triazolo-pyrimidinone cores modified with cyano (e.g., 6-cyano-5-methylpyrimidin-4-yl) or morpholinoethoxy groups. These substituents enhance solubility or target kinase interactions. In contrast, the target’s trifluoromethoxy group improves metabolic stability and membrane permeability due to fluorine’s lipophilicity .
Furan vs. Other Aromatic Systems
The furan-2-ylmethyl group distinguishes the target from analogues like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), which uses a dimethylphenyl group. Furan’s electron-rich nature may facilitate π-π interactions in biological targets but could reduce stability under oxidative conditions compared to phenyl rings .
Physicochemical and Predictive Behavior
Lumping Strategy Implications
’s lumping strategy groups compounds with similar cores and substituents, assuming shared properties. The target compound’s triazolo-pyrimidinone core aligns with surrogates in Table 4 (), suggesting predictable degradation pathways (e.g., hydrolysis at the acetamide bond) .
Hit Dexter 2.0 Predictions
Substituents like trifluoromethoxy may reduce promiscuous binding risks compared to simpler hydrophobic groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
